molecular formula C10H8Cl2N2O B1416467 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide CAS No. 1087784-10-8

3-chloro-N-(3-chloro-4-cyanophenyl)propanamide

Cat. No.: B1416467
CAS No.: 1087784-10-8
M. Wt: 243.09 g/mol
InChI Key: LDAYDOCWYVSAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(3-chloro-4-cyanophenyl)propanamide is an organic compound with the molecular formula C10H8Cl2N2O. This compound is characterized by the presence of a chloro group, a cyanophenyl group, and a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide typically involves the reaction of 3-chloro-4-cyanobenzoyl chloride with 3-chloropropanamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Purification steps typically include recrystallization or chromatography to achieve the desired purity.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro groups, using nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted amides or thioamides.

Scientific Research Applications

3-Chloro-N-(3-chloro-4-cyanophenyl)propanamide is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the chloro and cyanophenyl groups can enhance its binding affinity and specificity for these targets. Pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

    3-Chloro-N-(4-cyanophenyl)propanamide: Similar structure but with the cyanophenyl group in a different position.

    3-Chloro-N-(3-chloro-4-methylphenyl)propanamide: Contains a methyl group instead of a cyano group.

    3-Chloro-N-(3-chloro-4-nitrophenyl)propanamide: Contains a nitro group instead of a cyano group.

Comparison: 3-Chloro-N-(3-chloro-4-cyanophenyl)propanamide is unique due to the presence of both chloro and cyano groups, which can significantly influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivities, making it a valuable molecule for specific research applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-chloro-N-(3-chloro-4-cyanophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c11-4-3-10(15)14-8-2-1-7(6-13)9(12)5-8/h1-2,5H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAYDOCWYVSAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCCl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401248950
Record name 3-Chloro-N-(3-chloro-4-cyanophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087784-10-8
Record name 3-Chloro-N-(3-chloro-4-cyanophenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087784-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-(3-chloro-4-cyanophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(3-chloro-4-cyanophenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-(3-chloro-4-cyanophenyl)propanamide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-(3-chloro-4-cyanophenyl)propanamide
Reactant of Route 4
Reactant of Route 4
3-chloro-N-(3-chloro-4-cyanophenyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-chloro-N-(3-chloro-4-cyanophenyl)propanamide
Reactant of Route 6
Reactant of Route 6
3-chloro-N-(3-chloro-4-cyanophenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.